(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid
Overview
Description
(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bacterial Catabolism of Acetic Acid Derivatives
Research on bacterial catabolism of indole-3-acetic acid (IAA), a molecule structurally related to acetic acid, demonstrates the microbial ability to degrade or assimilate IAA. This process involves gene clusters (iac/iaa) enabling bacteria to convert IAA into useful metabolites, potentially offering insights into biotechnological applications involving acetic acid derivatives for environmental and agricultural improvements (Laird, Flores, & Leveau, 2020).
Acetic Acid in Corrosion Studies
Acetic acid's role in the corrosion of metals, particularly copper, highlights its significance in understanding and mitigating corrosion in industrial contexts. This understanding can inform the development of corrosion-resistant materials and coatings, potentially relevant to compounds with similar acetic acid functionalities (Bastidas & La Iglesia, 2007).
Role in Fermented Beverages
The study of acetic acid bacteria (AAB) in the production of vinegar and fermented beverages underscores the importance of such compounds in food science. This research could be relevant to understanding the fermentation potential of related acetic acid derivatives in food and beverage industries (Lynch et al., 2019).
Acetic Acid Derivatives in Organic Chemistry
Research into the chemistry and biological activities of caffeic acid derivatives from Salvia miltiorrhiza, which shares structural motifs with cinnolin compounds, provides insights into the potential pharmacological applications of similar compounds. This includes antioxidant, anti-inflammatory, and anti-tumor properties, suggesting a wide range of biomedical applications (Jiang et al., 2005).
Acetic Acid in Environmental Chemistry
The environmental fate and effects of acetic acid and its derivatives, particularly in aquatic systems, highlight the ecological impact and biodegradability of such compounds. Understanding these effects is crucial for assessing the environmental safety of chemicals with similar structures (Staples, 2001).
Properties
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9-5-7-3-1-2-4-8(7)11-12(9)6-10(14)15/h5H,1-4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBFCFXGJKVRHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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